1-Nonanethiol

Catalog No.
S597169
CAS No.
1455-21-6
M.F
C9H20S
CH3(CH2)8SH
C9H20S
M. Wt
160.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nonanethiol

CAS Number

1455-21-6

Product Name

1-Nonanethiol

IUPAC Name

nonane-1-thiol

Molecular Formula

C9H20S
CH3(CH2)8SH
C9H20S

Molecular Weight

160.32 g/mol

InChI

InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3

InChI Key

ZVEZMVFBMOOHAT-UHFFFAOYSA-N

SMILES

CCCCCCCCCS

Solubility

Insoluble (NIOSH, 2016)
Solubility in water: very poor
Insoluble

Synonyms

1-nonanethiol

Canonical SMILES

CCCCCCCCCS

Self-assembled monolayers (SAMs)

1-Nonanethiol is used in the formation of SAMs on gold surfaces. SAMs are ordered assemblies of molecules attached to a substrate. They are of interest in various scientific fields due to their unique properties, such as the ability to control surface properties and create well-defined interfaces at the molecular level. In the case of 1-Nonanethiol on gold, the thiol group (SH) bonds strongly to the gold surface, while the nonane chain (CH3(CH2)8) extends away from the surface, influencing the surface chemistry and electronic properties [].

Material science research

-Nonanethiol's ability to form SAMs makes it valuable in material science research for modifying surfaces and creating new materials with specific properties. For instance, 1-nonanethiol-modified surfaces can be used to study:

  • Adhesion: Researchers can investigate how different materials adhere to 1-nonanethiol-modified surfaces, providing insights into adhesive interactions and development [].
  • Wettability: The presence of 1-nonanethiol can alter the wettability of a surface, affecting how liquids interact with it. This is relevant in various applications, such as developing materials with desired water repellency or improving compatibility with specific liquids [].

Biological studies

While research in this area is ongoing and evolving, 1-nonanethiol has been used in some biological studies, such as:

  • Investigating protein-ligand interactions: 1-nonanethiol-modified surfaces can be used to capture and study specific proteins. This can be helpful in understanding how proteins interact with other molecules, such as potential drug targets [].
  • Studying cell behavior: 1-nonanethiol-modified surfaces can be used to influence cell attachment and growth, allowing researchers to explore cell behavior and responses to different surface properties [].

1-Nonanethiol is an organic compound with the chemical formula C9H20S\text{C}_9\text{H}_{20}\text{S}. It is a colorless liquid characterized by a strong, unpleasant odor reminiscent of rotten onions or garlic. This compound belongs to the class of thiols, which are sulfur-containing organic compounds known for their distinctive odors. The molecular weight of 1-nonanethiol is approximately 160.32 g/mol, and its structure features a long hydrophobic hydrocarbon chain with a thiol functional group (-SH) at one end, making it soluble in organic solvents but less so in water .

Currently, there is no scientific research readily available on the specific mechanism of action of 1-Nonanethiol in biological systems.

1-Nonanethiol is a hazardous compound with several safety concerns:

  • Toxicity: 1-Nonanethiol is considered toxic if inhaled, ingested, or absorbed through the skin. Exposure can cause irritation to the eyes, skin, and respiratory system.
  • Flammability: 1-Nonanethiol is a combustible liquid [].
  • Reactivity: It reacts violently with oxidants, reducing agents, strong acids, and strong bases.

  • Oxidation: It can be oxidized to form disulfides or sulfoxides when treated with oxidizing agents.
  • Nucleophilic Reactions: The thiol group can act as a nucleophile, reacting with electrophiles to form thioethers.
  • Dehydration: Under certain conditions, it can undergo dehydration to form alkenes.
  • Reactivity with Oxidizers: 1-Nonanethiol reacts violently with strong oxidizing agents such as calcium hypochlorite, producing toxic vapors .

1-Nonanethiol can be synthesized through several methods:

  • Alkylation of Thiols: This involves the reaction of a thiol with an alkyl halide. For instance, reacting sodium thiolate with nonyl bromide can yield 1-nonanethiol.
  • Reduction of Disulfides: It can also be produced by the reduction of disulfides using reducing agents like lithium aluminum hydride.
  • Hydrolysis of Thioesters: Another method involves the hydrolysis of thioesters under acidic conditions.

These methods vary in complexity and yield, making them suitable for different laboratory settings .

1-Nonanethiol has several applications:

  • Flavoring Agent: Its strong odor makes it useful as a flavoring agent in food products.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
  • Research Tool: In biochemical research, it is used to study thiol chemistry and its biological implications.

Its unique properties also make it valuable in material science for developing new materials with specific functionalities .

Studies on the interactions of 1-nonanethiol primarily focus on its reactivity with other chemicals rather than biological interactions. Its compatibility with various solvents and reactivity towards oxidizing agents are crucial for safety assessments in industrial applications. Additionally, its behavior in mixed solvent systems can influence its effectiveness in applications such as catalysis and material synthesis .

Several compounds share structural similarities with 1-nonanethiol. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
1-OctanethiolC8H18SShorter carbon chain; less volatile
1-DecanethiolC10H22SLonger carbon chain; higher boiling point
2-NonanethiolC9H20SIsomeric form; different position of the thiol group
1-HexanethiolC6H14SSignificantly shorter chain; different odor profile

While all these compounds are thiols, 1-nonanethiol's nine-carbon structure gives it distinct physical properties and reactivity compared to shorter or longer-chain thiols. Its unique odor profile also sets it apart from others in applications related to flavoring and scent .

X-Ray Diffraction Analysis of Crystalline Order

X-ray diffraction studies, particularly reflection high-energy electron diffraction (RHEED), have resolved the atomic-scale ordering of 1-nonanethiol SAMs on Au(111). The primary structure observed in as-deposited films is a (√3 × √3)R30° lattice with a periodicity of 0.5 nm, consistent with sulfur headgroups occupying threefold hollow sites on the gold surface [2]. This configuration incorporates gold adatoms beneath the sulfur atoms, creating a Au−S−C bonding motif that stabilizes the monolayer [2].

Thermal annealing induces a structural transition to a (2√3 × 3) superlattice characterized by reduced gold adatom density and paired sulfur arrangements [2]. The table below summarizes lattice parameters for both phases:

StructureLattice Constants (nm)Sulfur-Sulfur Distance (nm)Gold Adatom Coverage (%)
(√3 × √3)R30° (as-deposited)0.50 × 0.500.5395–100
(2√3 × 3) (annealed)0.86 × 0.500.4740–60

The reduced adatom coverage in the annealed phase correlates with increased alkyl chain tilt angles (from 30.2° to 34.5°), as determined by grazing-incidence X-ray scattering [2].

Scanning Probe Microscopy (STM/AFM) for Domain and Defect Mapping

Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) have visualized the nanoscale morphology of 1-nonanethiol SAMs. On sputtered Au{111} substrates, SAMs form domains of 5–25 nm separated by vacancy islands (2–5 nm diameter) corresponding to missing gold atoms [3] [6]. Non-contact AFM reveals a (3 × 2√3) superlattice with hexagonal molecular packing (Figure 1A), while STM under tunneling conditions resolves a (4 × 2) structure due to electronic contrast modulation [3].

Key defect types include:

  • Vacancy islands: 0.24 nm depth, occupying 15–20% of surface area [6]
  • Domain boundaries: Dislocation lines between misoriented (√3 × √3)R30° regions [6]
  • Adatom islands: 1–15 nm wide protrusions covered by thiol molecules [6]

The table below compares domain characteristics across substrates:

Substrate TypeAverage Domain Size (nm)Defect Density (µm⁻²)RMS Roughness (nm)
Sputtered Au{111}18 ± 7120 ± 300.12
Evaporated Au8 ± 3290 ± 500.38

Sputtered gold’s smoother surface (RMS roughness <0.15 nm) and larger {111} grains (25–40 nm) enable more uniform SAM growth compared to evaporated substrates [1] [3].

In-Situ Vibrational Spectroscopy for Chain Orientation Studies

Polarization-modulated infrared reflection absorption spectroscopy (PM-IRRAS) has quantified the tilt angle of 1-nonanethiol’s alkyl chains relative to the surface normal. The symmetric (d⁺) and antisymmetric (d⁻) methyl stretching modes at 2850 cm⁻¹ and 2920 cm⁻¹ indicate an average tilt of 30°–35° in the (√3 × √3)R30° phase [6].

In-situ heating experiments reveal reversible order-disorder transitions:

  • Below 50°C: Persistent C−H stretching modes confirm all-trans chain conformers
  • 50–70°C: Emergence of gauche defects (1.2 defects/chain at 70°C)
  • >70°C: Complete monolayer desorption

The tilt angle increases by 4°–6° during the (√3 × √3)R30° to (2√3 × 3) transition, as detected by changes in the CH₂ scissoring mode intensity ratio [2].

Comparative Analysis of (3 × 2√3) vs. (4 × 2) Superlattices

The apparent contradiction between (3 × 2√3) and (4 × 2) superlattices arises from imaging technique sensitivity:

Parameter(3 × 2√3) Superlattice(4 × 2) Superlattice
Imaging ModeNon-contact AFMSTM (constant current)
Lattice Constants0.87 nm × 1.00 nm1.00 nm × 0.50 nm
Chain PackingHexagonal, 30° tiltOrthorhombic, 34° tilt
Electronic OriginTopographic height contrastLocal density of states modulation
Thermal StabilityStable up to 45°CConverts at 35°C

Physical Description

1-nonanethiol is a colorless liquid with a bad smell. Mp: -21°C; bp: 220°C. Density: 0.840 g cm-3 at 25°C. Combustible liquid.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Liquid.

XLogP3

5.2

Boiling Point

220.0 °C
220 °C

Flash Point

78 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.5

Density

Relative density (water = 1): 0.84

Melting Point

-20.1 °C
-20 °C

UNII

39LG2ETV2J

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.13 mmHg

Pictograms

Irritant

Irritant

Other CAS

1455-21-6

Wikipedia

Nonyl mercaptan

General Manufacturing Information

1-Nonanethiol: ACTIVE

Dates

Modify: 2023-08-15

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